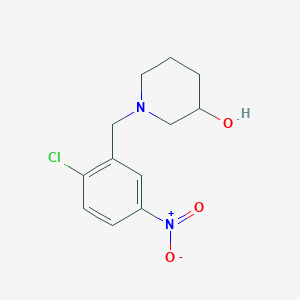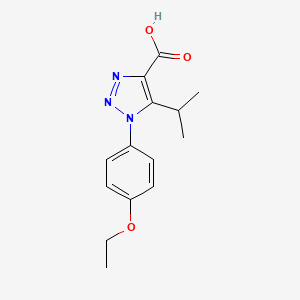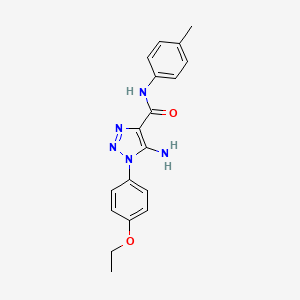
N-cyclooctyl-N'-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CYCLOPS is a urea derivative that was first synthesized in 1996 by researchers at the University of California, San Francisco. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and heat. Since its discovery, CYCLOPS has been the subject of numerous studies investigating its potential as a therapeutic agent for various conditions.
Mecanismo De Acción
CYCLOPS exerts its effects by binding to the N-cyclooctyl-N'-(4-ethoxyphenyl)urea channel, which is expressed on sensory neurons and is involved in the sensation of pain and heat. By blocking the N-cyclooctyl-N'-(4-ethoxyphenyl)urea channel, CYCLOPS reduces the transmission of pain signals and reduces inflammation. Additionally, CYCLOPS has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function.
Biochemical and Physiological Effects:
CYCLOPS has been shown to effectively reduce pain and inflammation in preclinical models without causing significant side effects. Additionally, CYCLOPS has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function. However, the exact biochemical and physiological effects of CYCLOPS are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CYCLOPS is its potent and selective inhibition of the N-cyclooctyl-N'-(4-ethoxyphenyl)urea channel. This makes it a useful tool for investigating the role of N-cyclooctyl-N'-(4-ethoxyphenyl)urea in various physiological and pathological processes. However, one limitation of CYCLOPS is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on CYCLOPS. One area of interest is the development of more potent and selective N-cyclooctyl-N'-(4-ethoxyphenyl)urea inhibitors based on the structure of CYCLOPS. Additionally, CYCLOPS may have potential as a therapeutic agent for conditions such as chronic pain, inflammation, and cancer. Further studies are needed to fully understand the biochemical and physiological effects of CYCLOPS and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of CYCLOPS involves the reaction of cyclooctylamine with 4-ethoxyphenyl isocyanate. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis method is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
CYCLOPS has been investigated for its potential as a therapeutic agent for various conditions, including pain, inflammation, and cancer. In preclinical studies, CYCLOPS has been shown to effectively block N-cyclooctyl-N'-(4-ethoxyphenyl)urea-mediated pain and inflammation without causing significant side effects. Additionally, CYCLOPS has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have anticancer properties.
Propiedades
IUPAC Name |
1-cyclooctyl-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-21-16-12-10-15(11-13-16)19-17(20)18-14-8-6-4-3-5-7-9-14/h10-14H,2-9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGZCRBXDYUGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824162 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)
![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)


![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5085194.png)
![2-(4-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5085206.png)

amino]benzamide](/img/structure/B5085216.png)

